molecular formula C12H19N5O2 B11683220 8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6335-96-2

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11683220
CAS No.: 6335-96-2
M. Wt: 265.31 g/mol
InChI Key: ODDFQLKZDYVWPV-UHFFFAOYSA-N
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Description

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of xanthines. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to theophylline and caffeine, which are well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theophylline. Theophylline is reacted with butylamine under controlled conditions to introduce the butylamino group at the 8-position of the xanthine ring. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained around 150°C to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through multiple stages of purification, including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in respiratory and cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine and theophylline, which are also xanthine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

    Caffeine: A widely consumed stimulant found in coffee, tea, and various energy drinks.

    Dyphylline: A xanthine derivative with bronchodilator and vasodilator properties.

Uniqueness

8-(Butylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the butylamino group, which imparts distinct pharmacological properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

6335-96-2

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

8-(butylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H19N5O2/c1-5-6-7-13-11-14-9-8(15(11)2)10(18)17(4)12(19)16(9)3/h5-7H2,1-4H3,(H,13,14)

InChI Key

ODDFQLKZDYVWPV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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